3-Aminobenzophenone
Overview
Description
3-Aminobenzophenone is a chemical compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. Its unique structural features allow for diverse chemical transformations, making it a valuable entity in synthetic organic chemistry.
Synthesis Analysis
The synthesis of 3-Aminobenzophenone and its derivatives involves several methods, including palladium-catalyzed oxidative aminocarbonylation reactions. This process demonstrates a significant degree of stereoselectivity, leading to the preferential formation of Z isomers. The configuration around the double bond in major stereoisomers is established through X-ray diffraction analysis, highlighting the method's precision in constructing complex molecular structures (Gabriele et al., 2006).
Molecular Structure Analysis
Experimental and theoretical studies on 3-Aminobenzophenone's molecular structure have been conducted using FT-IR, FT-Raman, UV spectroscopy, and density functional theory (DFT) methods. These studies provide a comprehensive understanding of the vibrational frequencies, molecular geometry, and electronic properties of the compound. The comparison between theoretical and experimental vibrational frequencies affirms the accuracy of DFT in predicting molecular structures (Karabacak et al., 2012).
Chemical Reactions and Properties
3-Aminobenzophenone undergoes various chemical reactions, including the palladium-catalyzed aerobic oxidation with isocyanides to synthesize 2-aminobenzoxazoles and 3-aminobenzoxazines. This method demonstrates the compound's reactivity and its potential to form structurally diverse heterocyclic compounds with broad substrate scope under mild conditions (Liu et al., 2013).
Physical Properties Analysis
The spectroscopic analysis of 3-Aminobenzophenone, including FT-IR, FT-Raman, and UV spectroscopy, coupled with DFT calculations, reveals its detailed vibrational assignments and electronic properties. The studies indicate good agreement between experimental and theoretical data, providing insights into the compound's physical properties (Karabacak et al., 2012).
Chemical Properties Analysis
The reactivity of 3-Aminobenzophenone in forming a wide range of derivatives through various chemical reactions exemplifies its versatile chemical properties. Its role as an intermediate in synthesizing nitrogen-containing heterocycles showcases its utility in producing compounds with potential biological activities (Liu et al., 2013).
Scientific Research Applications
Spectroscopic Analysis
- Vibrational Spectra Study : 3-Aminobenzophenone (3-ABP) has been studied for its molecular structure and vibrational spectra. Theoretical calculations using Density Functional Theory (DFT) and comparisons with experimental Fourier Transform Infrared (FTIR) and Raman spectra have been conducted. This research is crucial for understanding the compound's molecular behaviors and properties (Karabacak et al., 2012).
Medicinal Chemistry
- Antimitotic Agents : 3-Aminobenzophenone derivatives have been discovered as potent inhibitors of tubulin polymerization, mimicking aminocombretastatin's molecular skeleton. These compounds are significant as potential cytotoxic agents and inhibitors of tubulin polymerization, binding to the colchicine-binding site of tubulin (Liou et al., 2004).
Coordination Chemistry
- Iron(III) and Chromium(III) Complexes : Studies on iron(III) and chromium(III) trihalide complexes of aminobenzophenones have been conducted. These works are vital in understanding the coordination behavior of aminobenzophenones with transition metals, which is significant in the field of inorganic and coordination chemistry (Vezzosi et al., 1983) (Zanoli et al., 1983).
Safety And Hazards
Future Directions
While specific future directions for 3-Aminobenzophenone are not explicitly mentioned in the search results, its use in the synthesis of racemic benzophenone ureas and chiral photoaffinity labeling probes , as well as its role as a potent inhibitor of tubulin polymerization , suggest potential applications in pharmaceutical and medicinal chemistry.
properties
IUPAC Name |
(3-aminophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUADXEJBHCKVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182593 | |
Record name | Benzophenone, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzophenone | |
CAS RN |
2835-78-1 | |
Record name | 3-Aminobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2835-78-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzophenone, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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